molecular formula C10H11N B073216 N-benzylprop-2-yn-1-amine CAS No. 1197-51-9

N-benzylprop-2-yn-1-amine

Cat. No.: B073216
CAS No.: 1197-51-9
M. Wt: 145.2 g/mol
InChI Key: LDYBFSGEBHSTOQ-UHFFFAOYSA-N
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Description

It belongs to the class of phenylmethylamines, which are characterized by a phenyl group substituted by a methanamine moiety . This compound is notable for its versatile applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

This compound is a synthetic compound with a variety of potential applications in chemical research

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . It’s possible that the compound interacts with its targets through covalent bonding, given the presence of the reactive acetylene group in its structure.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects would require knowledge of the compound’s biological targets and mode of action, which are areas for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylprop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-Benzylprop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Benzylprop-2-yn-1-amine is unique due to its alkyne functionality, which provides a versatile scaffold for various chemical transformations. This feature makes it particularly valuable in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-benzylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYBFSGEBHSTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152552
Record name N-Propargylbenzylamine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-51-9
Record name N-2-Propyn-1-ylbenzenemethanamine
Source CAS Common Chemistry
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Record name N-Propargylbenzylamine
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Record name 1197-51-9
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Record name N-Propargylbenzylamine
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Record name Benzylprop-1-yn-3-ylamine
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Record name N-Propargylbenzylamine
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